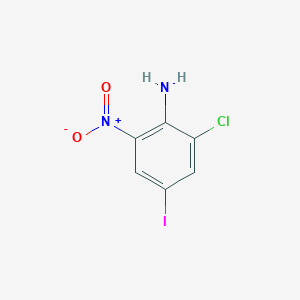

2-氯-4-碘-6-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-iodo-6-nitroaniline is a chemical compound with the CAS Number: 873386-86-8. It has a linear formula of C6H4ClIN2O2 . The compound is a solid and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8 degrees Celsius .

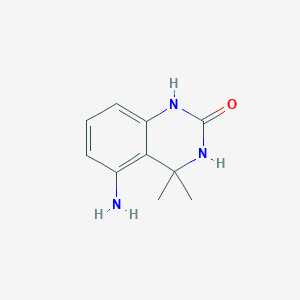

Molecular Structure Analysis

The InChI code for 2-Chloro-4-iodo-6-nitroaniline is 1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 . This indicates the presence of chlorine, iodine, and a nitro group attached to an aniline ring.Physical And Chemical Properties Analysis

2-Chloro-4-iodo-6-nitroaniline is a solid compound with a molecular weight of 298.47 . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8 degrees Celsius .科学研究应用

Crystal Engineering

2-Chloro-4-iodo-6-nitroaniline has been studied for its intricate supramolecular ordering in a triclinic polymorph . This polymorph features a high Z value and strong second harmonic generation . The triclinic polymorph is more stable by 0.89 kcal mol −1 in comparison to the orthorhombic one .

Second Harmonic Generation

The new polymorphic form of 2-Chloro-4-iodo-6-nitroaniline produces second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .

Fluorescence

Alongside the strong SHG, greenish-yellow two-photon excited fluorescence is also observed .

Intermediate in Manufacturing

2-Chloro-4-iodo-6-nitroaniline is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .

Synthesis of Niclosamide

It is also used in the synthesis of niclosamide, a molluscicide .

Biodegradation

2-Chloro-4-iodo-6-nitroaniline can be metabolized via a novel aerobic degradation pathway by Rhodococcus sp. Strain MB-P1 .

Synthesis of 2-Iodo-4-Nitrobenzonitrile

2-Iodo-4-nitroaniline may be synthesized from 2-Chloro-4-iodo-6-nitroaniline via reaction with sodium nitrite to form a diazonium salt .

Synthesis of 2-Iodo-p-Phenylenediamine

2-Iodo-p-phenylenediamine can be synthesized by reacting 2-Chloro-4-iodo-6-nitroaniline with tin (II) dihydrate in conc. HCl .

安全和危害

未来方向

作用机制

Target of Action

2-Chloro-4-iodo-6-nitroaniline (2-C-4-I-6-NA) is a nitroaromatic compound . It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide

Biochemical Pathways

The degradation of 2-C-4-I-6-NA has been studied in Rhodococcus sp. strain MB-P1 under aerobic conditions . The strain MB-P1 utilizes 2-C-4-I-6-NA as the sole carbon, nitrogen, and energy source . The degradation of 2-C-4-I-6-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-I-6-NA-induced cells of strain MB-P1 transformed 2-C-4-I-6-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .

Result of Action

strain MB-P1 results in the transformation of 2-C-4-I-6-NA to 4-A-3-CP and then to 6-CHQ .

Action Environment

The action of 2-C-4-I-6-NA can be influenced by various environmental factors. For instance, the degradation of 2-C-4-I-6-NA by Rhodococcus sp. strain MB-P1 occurs under aerobic conditions . Other factors such as temperature, pH, and the presence of other substances can also potentially influence the action, efficacy, and stability of 2-C-4-I-6-NA.

属性

IUPAC Name |

2-chloro-4-iodo-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGBOSXOBVKKQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-iodo-6-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)

![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)

![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)